molecular formula C7H18ClN3O2S B2562697 N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride CAS No. 1029989-25-0

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride

Cat. No.: B2562697
CAS No.: 1029989-25-0
M. Wt: 243.75
InChI Key: IKGRULXJLHFPBU-UHFFFAOYSA-N
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Description

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C7H18ClN3O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with methyl groups and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride typically involves the reaction of piperazine with methylating agents and sulfonamide derivatives. One common method includes the methylation of piperazine followed by the introduction of the sulfonamide group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The industrial production process also includes rigorous quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylpiperazine-1-sulfonamide
  • N-methylpiperazine-1-sulfonamide
  • 4-methylpiperazine-1-sulfonamide

Uniqueness

N,N,4-trimethylpiperazine-1-sulfonamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N,N,4-trimethylpiperazine-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N3O2S.ClH/c1-8(2)13(11,12)10-6-4-9(3)5-7-10;/h4-7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLXPZYDFVBVTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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